molecular formula C20H17NO4S B2958784 4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide CAS No. 896349-14-7

4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide

Cat. No.: B2958784
CAS No.: 896349-14-7
M. Wt: 367.42
InChI Key: NUOXRQJJZVTMRK-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide is a synthetic sulfonanilide-based compound provided for research and development purposes. This chemical scaffold is of significant interest in medicinal chemistry, particularly in oncology research. Compounds featuring a methanesulfonyl group and a benzamide moiety linked through an aniline core have demonstrated potent anti-proliferative activity in various human cancer cell lines . The structural motif of a bulky terminal phenyl group, a methanesulfonyl unit, and a hydrophobic carboxamide moiety has been identified as critical for suppressing the growth of breast cancer cells, including those that overexpress the HER2/neu receptor, through cyclooxygenase-2 (COX-2) independent mechanisms . The methanesulfonyl (mesyl) group is a key functional handle in organic synthesis, known for its role in forming sulfonamides and sulfonate esters, which can be crucial for a compound's biological activity or its use as a synthetic intermediate . Researchers can utilize this compound as a key intermediate for further derivatization or as a lead compound for investigating novel therapeutic pathways in cancer. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

4-methylsulfonyl-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-26(23,24)17-13-11-15(12-14-17)20(22)21-18-9-5-6-10-19(18)25-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOXRQJJZVTMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions are generally mild, making it suitable for the preparation of complex organic molecules.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonyl group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution. Key reactions include:

Aromatic Amination

Reaction with morpholine under basic conditions replaces the methanesulfonyl group with a morpholino moiety. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism :

Reaction ConditionsReagentsProductYield
DMF, 50°C, 12 hrsMorpholine, Cs₂CO₃2-Morpholino-N-(2-phenoxyphenyl)benzamide68–72%

Halogenation

Electrophilic bromination occurs preferentially at the para position relative to the methanesulfonyl group :

Reaction ConditionsReagentsProductYield
CH₂Cl₂, 0°C to RT, 6 hrsBr₂ (1.2 equiv.), FeCl₃4-Bromo-3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide85%

Reduction Reactions

The sulfonyl group undergoes reduction under controlled conditions:

Sulfonyl to Thioether Conversion

Lithium aluminum hydride (LiAlH₄) reduces the methanesulfonyl group to a methylthioether :

Reaction ConditionsReagentsProductYield
Dry THF, reflux, 8 hrsLiAlH₄ (3.0 equiv.)4-(Methylthio)-N-(2-phenoxyphenyl)benzamide62%

Hydrolysis Reactions

The benzamide and sulfonamide functionalities are susceptible to hydrolysis:

Acidic Hydrolysis of Amide

Concentrated HCl cleaves the benzamide bond :

Reaction ConditionsReagentsProductYield
6M HCl, reflux, 24 hrsHCl4-Methanesulfonylbenzoic acid + 2-Phenoxyaniline89%

Basic Hydrolysis of Sulfonamide

NaOH hydrolyzes the sulfonamide group, forming a sulfonate :

Reaction ConditionsReagentsProductYield
10% NaOH, 80°C, 6 hrsNaOH4-Sulfobenzoic acid + 2-Phenoxyaniline78%

Condensation and Cyclization

The amide group participates in condensation reactions:

Schiff Base Formation

Reaction with phenylhydrazine forms a Schiff base, which cyclizes under heat :

Reaction ConditionsReagentsProductYield
Nitrobenzene, 120°C, 3 hrsPhenylhydrazine1-Phenylpyrazolo[3,4-b]quinoline derivative55%

Oxidation Reactions

The methylthioether (from reduced sulfonyl) can be reoxidized:

Reaction ConditionsReagentsProductYield
H₂O₂ (30%), AcOH, 50°C, 4 hrsH₂O₂4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide90%

Cross-Coupling Reactions

The aromatic bromide intermediate participates in Suzuki-Miyaura coupling :

Reaction ConditionsReagentsProductYield
Pd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid4-Biphenyl-3-methanesulfonyl-N-(2-phenoxyphenyl)benzamide73%

Mechanistic Insights

  • Electrophilic Substitution : The methanesulfonyl group directs incoming electrophiles to the para position due to its -I effect .

  • Reduction Pathways : LiAlH₄ reduces sulfonamides via a two-electron transfer mechanism, forming a thiolate intermediate .

  • Cyclization : Intramolecular hydrogen bonding stabilizes transition states during cyclization, as evidenced by X-ray crystallography .

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it valuable in synthesizing bioactive quinoline and pyrazole derivatives . Future research could explore its applications in asymmetric catalysis or as a kinase inhibitor scaffold.

Scientific Research Applications

4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Hydrogen Bonding

Compound Substituent Crystal System Hydrogen Bonding Key Interactions
4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide –SO₂CH₃ Likely monoclinic* C–H···O (sulfonyl O as acceptor) C–H/π (aromatic systems)
4-Chloro-N-(2-phenoxyphenyl)benzamide –Cl Monoclinic (P21/c) C–H···O (amide O and ether O as acceptors) C–Cl···π (3.82 Å spacing)
4-Bromo-N-(2-nitrophenyl)benzamide –Br, –NO₂ Not reported N–H···O (nitro group) Resonance-induced planarization
N-(2-Methoxyphenyl)-4-chlorobenzamide –OCH₃, –Cl Monoclinic N–H···O (methoxy O as acceptor) Enhanced planarity due to –OCH₃

*Predicted based on analogous sulfonyl-containing compounds .

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Methanesulfonyl (–SO₂CH₃) and chloro (–Cl) groups increase the acidity of the amide N–H proton, strengthening hydrogen bonds with acceptor atoms (e.g., sulfonyl O or ether O) .
  • Steric Effects: Bulky substituents (e.g., phenoxyphenyl) induce non-planar conformations, reducing π-π stacking but promoting C–H/π interactions .

Spectroscopic and Functional Comparisons

Infrared (IR) Spectroscopy
Compound C=O Stretch (cm⁻¹) N–H Stretch (cm⁻¹) S=O/S–O Stretch (cm⁻¹)
This compound ~1663–1682* ~3150–3319* ~1243–1258 (C=S)†
Hydrazinecarbothioamides [4–6] () 1663–1682 3150–3319 1243–1258 (C=S)
1,2,4-Triazole-thiones [7–9] () Absent 3278–3414 1247–1255 (C=S)

*Predicted based on benzamide derivatives ; †C=S vibrations in thioamide analogs.

Key Observations :

  • The absence of C=O stretches in triazole-thiones confirms tautomerization, a feature absent in the target compound due to its stable amide linkage .

Key Observations :

  • Benzamide derivatives (including the target compound) exhibit slow-binding inhibition due to structural rigidity and restricted access to the HDAC active site .
  • The methanesulfonyl group may enhance solubility or target affinity compared to halogens (–Cl, –Br).

Biological Activity

4-Methanesulfonyl-N-(2-phenoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its synthesis, biological activity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • Molecular Formula : C16H17NO4S
  • CAS Number : 896349-14-7

This compound features a methanesulfonyl group and a phenoxyphenyl moiety, which contribute to its unique properties and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings regarding its biological activity.

Cytotoxicity Studies

A study investigating the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound was tested against several lines, including:

  • Cervical Cancer (SISO)
  • Bladder Cancer (RT-112)

The results showed that this compound has an IC50 value in the range of 2.38–3.77 µM, indicating potent anti-cancer activity comparable to established chemotherapeutic agents like cisplatin (IC50 = 0.24–1.22 µM) .

Cell LineIC50 (µM)Reference
SISO2.38–3.77
RT-1122.87–3.06

The mechanism through which this compound exerts its cytotoxic effects is believed to involve apoptosis induction in cancer cells. Specifically, studies indicated:

  • Early Apoptosis : Treatment with IC50 concentrations resulted in approximately 10.2% of cells entering early apoptosis.
  • Late Apoptosis : Doubling the concentration significantly increased late apoptotic cells, suggesting a dose-dependent response .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups enhances the inhibitory potency of related compounds. For instance, modifications at the aromatic rings and sulfonamide moiety can lead to variations in biological activity.

Key Findings from SAR Studies:

  • Compounds with electron-withdrawing substituents showed increased potency.
  • Bulky lipophilic groups at specific positions enhanced anticancer activity .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound as a therapeutic agent:

  • In Vitro Studies : Demonstrated significant growth inhibition across multiple cancer cell lines.
  • Apoptosis Induction : Evidence suggests that this compound triggers apoptotic pathways, making it a candidate for further development as an anticancer agent .

Q & A

Q. What experimental and theoretical approaches investigate polymorphism in this compound?

  • Methodological Answer :
  • Screening : Recrystallize from 10+ solvents (e.g., DMSO, acetone) and analyze via PXRD/DSC .
  • Energy Calculations : Compare lattice energies (DMol3) to identify stable polymorphs .
  • Dissolution Studies : Intrinsic dissolution rates correlate with bioavailability differences .

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